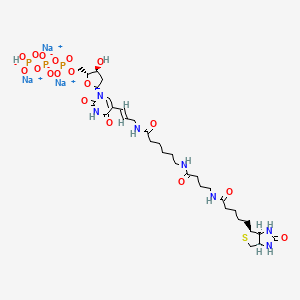
Biotin-16-dUTP (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-16-dUTP (trisodium): , also known as Biotin-16-deoxyuridine-5’-triphosphate, is a modified nucleotide used extensively in molecular biology. This compound is a biotinylated analog of deoxyuridine triphosphate (dUTP), which can be enzymatically incorporated into DNA or cDNA in place of its natural counterpart, dTTP. The biotin moiety allows for subsequent detection and purification using streptavidin or avidin-based systems .
準備方法
Synthetic Routes and Reaction Conditions: : Biotin-16-dUTP is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of biotin to a uridine derivative, followed by phosphorylation to form the triphosphate. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of specific catalysts to facilitate the coupling and phosphorylation steps .
Industrial Production Methods: : Industrial production of Biotin-16-dUTP involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: : Biotin-16-dUTP primarily undergoes enzymatic incorporation into DNA or cDNA. This incorporation can occur through various methods such as nick translation, random priming, and polymerase chain reaction (PCR). The compound can also participate in terminal transferase-mediated reactions for 3’-end labeling .
Common Reagents and Conditions: : The enzymatic incorporation of Biotin-16-dUTP typically requires DNA polymerases such as Taq polymerase, DNA polymerase I, and terminal deoxynucleotidyl transferase (TdT). The reactions are carried out under standard conditions for DNA synthesis, with optimized ratios of Biotin-16-dUTP to dTTP to ensure efficient incorporation .
Major Products: : The major products of these reactions are biotinylated DNA or cDNA molecules, which can be detected and purified using streptavidin or avidin-based systems. These biotinylated products are used in various downstream applications such as hybridization assays and affinity purification .
科学的研究の応用
Chemistry: : In chemistry, Biotin-16-dUTP is used to create biotinylated DNA probes for detecting specific nucleic acid sequences. These probes are employed in techniques such as Southern and Northern blotting, in situ hybridization, and sandwich assays .
Biology: : In biological research, Biotin-16-dUTP is used for labeling DNA in various assays, including the TUNEL assay for detecting apoptosis and replication foci labeling in cell nuclei. The biotinylated DNA can be visualized using fluorescently labeled streptavidin .
Medicine: : In medical research, Biotin-16-dUTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases. It is also used in the development of biotinylated therapeutic agents for targeted drug delivery .
Industry: : In the biotechnology industry, Biotin-16-dUTP is used in the production of biotinylated DNA probes for various applications, including quality control and process monitoring. It is also used in the development of biotinylated reagents for research and diagnostic purposes .
作用機序
Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA or cDNA in place of dTTP. The biotin moiety attached to the nucleotide allows for subsequent detection and purification using streptavidin or avidin-based systems. The incorporation of Biotin-16-dUTP into DNA does not significantly alter the structure or function of the DNA, allowing it to be used in various molecular biology applications .
類似化合物との比較
Similar Compounds
Biotin-11-dUTP: Another biotinylated nucleotide with a shorter linker between the biotin and the nucleotide.
Biotin-16-dCTP: A biotinylated analog of deoxycytidine triphosphate (dCTP).
Digoxigenin-11-dUTP: A nucleotide analog labeled with digoxigenin instead of biotin
Uniqueness: : Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties for enzymatic incorporation and efficient detection of the biotin moiety. The longer linker facilitates better interaction between biotin and streptavidin or avidin, making it highly effective for various labeling and detection applications .
特性
分子式 |
C32H49N7Na3O18P3S |
|---|---|
分子量 |
1013.7 g/mol |
IUPAC名 |
trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C32H52N7O18P3S.3Na/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29;;;/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49);;;/q;3*+1/p-3/b8-6+;;;/t21-,22-,23+,24-,28+,29-;;;/m0.../s1 |
InChIキー |
VCISKNCAAUVWCE-MIPYBCABSA-K |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


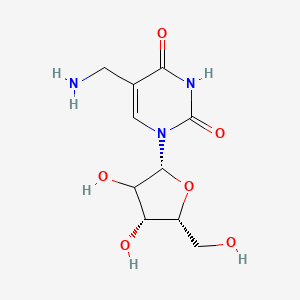
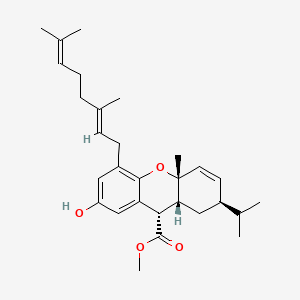
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)


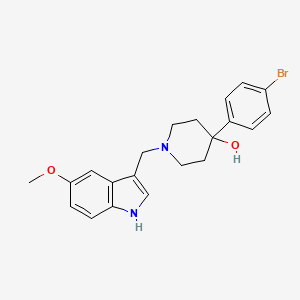
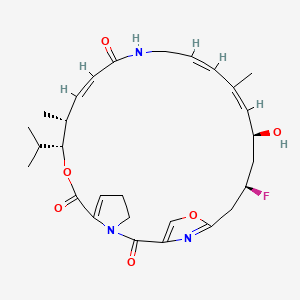
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
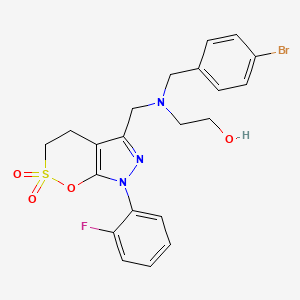
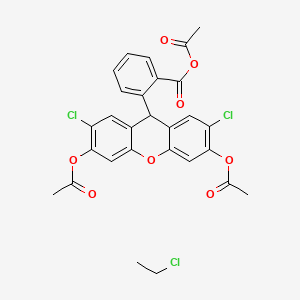

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
